

Comprehensive Application Notes and Protocols for Raltegravir Potassium Oral Suspension

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Compound Focus: Raltegravir Potassium

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Introduction and Clinical Context

Raltegravir potassium, marketed as **Isentress**, is a first-line **HIV integrase strand transfer inhibitor (INSTI)** used in combination with other antiretroviral agents for treating HIV-1 infection. The oral suspension formulation (100 mg granules per sachet) is specifically designed for **pediatric populations**, particularly neonates, infants, and young children who cannot swallow solid dosage forms. This formulation provides **flexible weight-based dosing** and is recommended for patients weighing between 2 kg and 20 kg [1] [2]. The granules for oral suspension and chewable tablets have not been studied in HIV-infected adolescents (12 to 18 years) or adults, highlighting their specialized pediatric application [2].

Raltegravir exhibits a **relatively low genetic barrier to resistance**, necessitating administration with two other active antiretroviral agents to minimize virological failure and resistance development [2]. Clinical studies have demonstrated that the oral suspension formulation is well-tolerated and shows **favorable virologic and immunologic responses** in pediatric populations, with one study reporting 87.5% of subjects achieving virologic success at Week 48 [3].

Formulation Composition and Physicochemical Properties

Quantitative Composition

The **raltegravir potassium** oral suspension formulation has the following composition characteristics:

Component	Specification
Active ingredient	Raltegravir (as potassium)
Dosage form	Granules for oral suspension
Content per sachet	100 mg raltegravir
Reconstituted concentration	10 mg/mL
Known excipients per sachet	Up to 0.5 mg fructose, 1.5 mg sorbitol, 4.7 mg sucrose [2]

Excipient Profile and Functional Properties

The formulation includes excipients with specific functional roles in the pharmaceutical product. While the complete excipient list is proprietary, known components include **fructose, sorbitol, and sucrose** as sweetening agents, with the formulation potentially containing additional stabilizers, suspending agents, and flavor-masking compounds [2]. Researchers should note that the presence of these excipients with known effects should be considered during formulation development and stability testing.

Preparation Protocol

Materials and Equipment

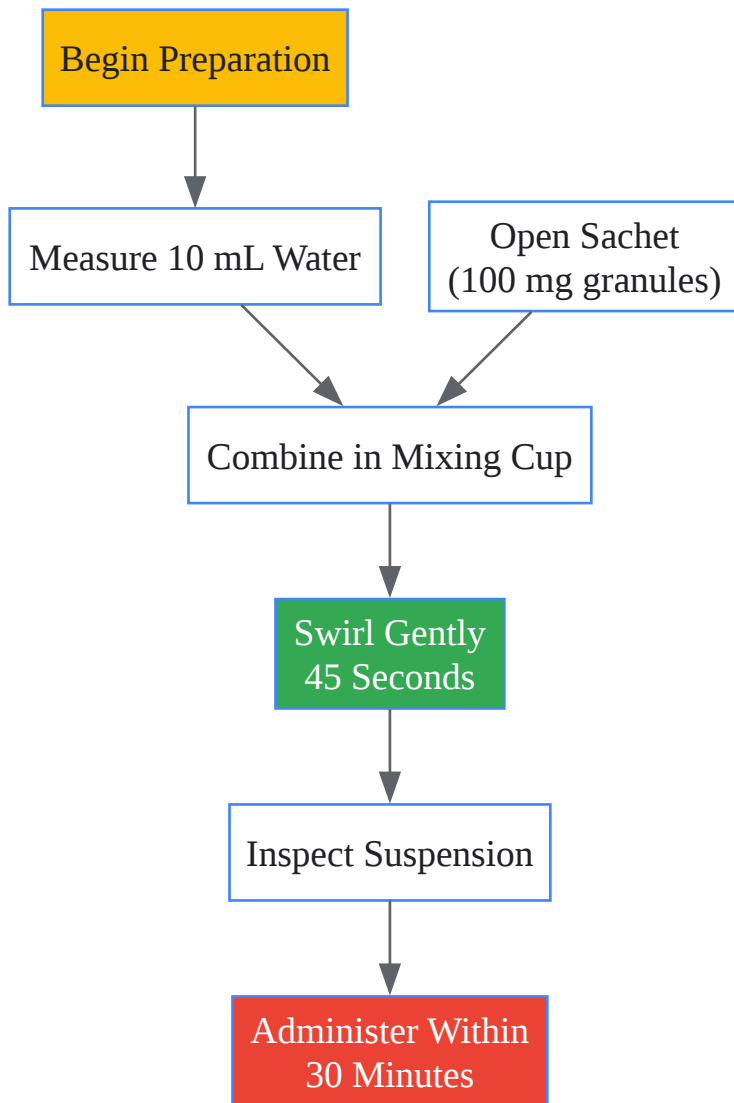
- ISENTRESS 100 mg granules for oral suspension (single-use sachet)

- Clean drinking water (10 mL per sachet)
- Provided mixing cup with lid (manufacturer-supplied)
- Provided dosing syringe (manufacturer-supplied)
- Standard laboratory measuring cylinder
- Clean glass stirring rod (optional)

Reconstitution Procedure

- **Water Measurement:** Using the provided dosing syringe, measure exactly 10 mL of water and transfer it to the mixing cup [1] [2].
- **Granule Transfer:** Open a single-use sachet of ISENTRESS 100 mg granules for oral suspension and pour the entire contents into the water in the mixing cup [2].
- **Mixing Process:** Tightly close the mixing cup and gently swirl for 45 seconds in a circular motion to mix the powder into a uniform suspension. **Do not shake** the mixture, as this may cause foaming or inconsistent distribution [1] [2].
- **Quality Check:** After swirling, inspect the suspension. It should appear cloudy with no visible powder particles. If powder remains unmixed, continue gentle swirling until a uniform suspension is achieved [2].
- **Stability Consideration:** Administer the suspension within 30 minutes of reconstitution to ensure dosage accuracy and stability [1].

Diagram: Oral Suspension Preparation Workflow



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Dosing and Administration Protocol

Dosing Schedule for Specific Populations

4.1.1 Neonates (Birth to 4 Weeks)

For full-term neonates from birth to 4 weeks of age, the following weight-based dosing is recommended [1] [2]:

Body Weight (kg)	Dosing Schedule	Volume (Dose)
2 to <3 kg	Once daily (Birth to 1 Week)	0.4 mL (4 mg) once daily
3 to <4 kg	Once daily (Birth to 1 Week)	0.5 mL (5 mg) once daily
4 to <5 kg	Once daily (Birth to 1 Week)	0.7 mL (7 mg) once daily
2 to <3 kg	Twice daily (1 to 4 Weeks)	0.8 mL (8 mg) twice daily
3 to <4 kg	Twice daily (1 to 4 Weeks)	1.0 mL (10 mg) twice daily
4 to <5 kg	Twice daily (1 to 4 Weeks)	1.5 mL (15 mg) twice daily

Critical Note: If the mother has taken ISENTRESS or ISENTRESS HD 2-24 hours before delivery, the neonate's first dose should be administered between 24-48 hours after birth [1] [2].

4.1.2 Infants and Children (≥4 Weeks to <20 kg)

For pediatric patients at least 4 weeks of age and weighing between 3 kg and 20 kg, the following weight-based dosing is recommended [1] [2]:

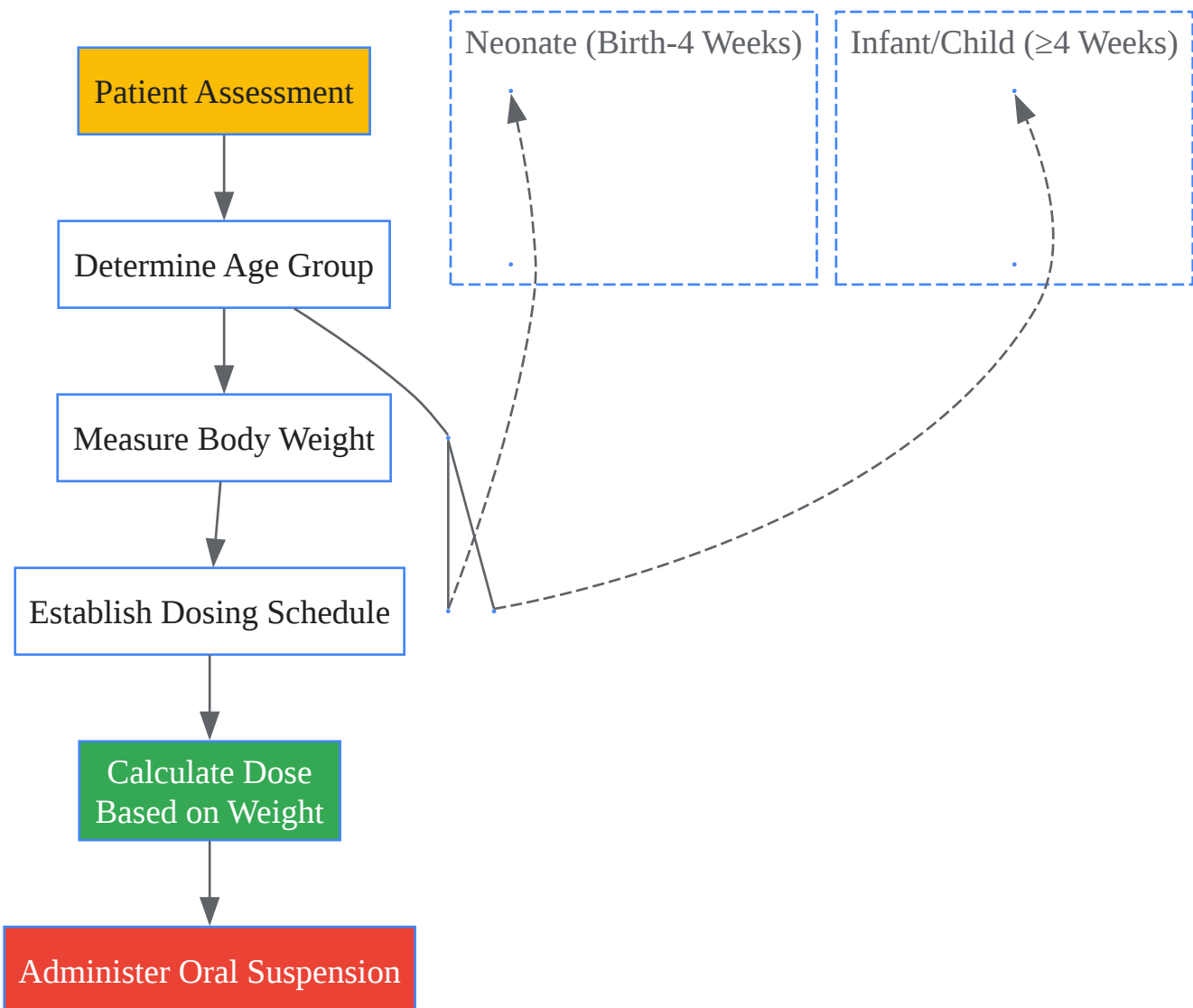
Body Weight (kg)	Volume (Dose)	Equivalent Dosage	Frequency
3 to <4 kg	2.5 mL	25 mg	Twice daily
4 to <6 kg	3.0 mL	30 mg	Twice daily
6 to <8 kg	4.0 mL	40 mg	Twice daily
8 to <11 kg	6.0 mL	60 mg	Twice daily
11 to <14 kg	8.0 mL	80 mg	Twice daily
14 to <20 kg	10.0 mL	100 mg	Twice daily

Maximum Dose: The maximum recommended dose of oral suspension is 100 mg twice daily [2].

Administration Procedure

- **Dose Measurement:** Immediately after reconstitution, draw the prescribed dose volume into the provided dosing syringe.
- **Administration:** Administer the suspension orally. The preparation can be given with or without food [2].
- **Post-Administration Cleaning:** After each use, handwash the dosing syringe and mixing cup with warm water and dish soap, rinse thoroughly with clean water, and allow to air dry [2].

Diagram: Patient-Specific Dosing Protocol



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Stability and Storage Considerations

Stability Profile

The **raltegravir potassium** oral suspension demonstrates limited stability after reconstitution and must be administered within **30 minutes of preparation** [1] [2]. This short use-time indicates the formulation's susceptibility to degradation or physical instability in aqueous medium. Unreconstituted granules should be stored according to manufacturer recommendations at controlled room temperature.

Critical Storage and Handling Parameters

Parameter	Specification
Reconstituted use-time	≤30 minutes
Unreconstituted storage	Follow manufacturer's recommendations
Temperature considerations	Room temperature storage recommended
Protection requirements	Protect from moisture

Clinical and Experimental Data

Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy and safety of raltegravir oral suspension in pediatric populations:

- **Study Design:** IMPAACT P1066 was a Phase I/II open-label multicenter trial evaluating safety, tolerability, pharmacokinetics, and efficacy of multiple raltegravir formulations in HIV-infected youth [3].
- **Dosing:** The study established that 6 mg/kg per dose twice daily of raltegravir for oral suspension provided targeted pharmacokinetic parameters (AUC_{0-12hr} and C_{12hr}) [3].
- **Efficacy:** At Week 48, 87.5% of subjects achieved virologic success (HIV RNA <400 copies/mL or ≥ 1 log₁₀ reduction from baseline), and 45.5% had HIV RNA <50 copies/mL [3].
- **Immunologic Response:** Mean CD4 cell increases of 527.6 cells/mm³ and 7.3% were observed at Week 48 [3].
- **Safety:** Through Week 48, there were limited Grade 3+ adverse events, with only two judged related to study drug. One discontinuation occurred due to skin rash, with one event of immune reconstitution

syndrome and no drug-related deaths reported [3].

Drug Interaction Profile

Raltegravir demonstrates a favorable drug interaction profile:

- **Citalopram Interaction:** A pharmacokinetic study demonstrated no clinically meaningful interaction between raltegravir (400 mg twice daily) and citalopram (20 mg once daily). Geometric mean ratios (90% CI) were 1.00 (0.98, 1.03) for citalopram AUC_{0-24 h} and 0.77 (0.50, 1.19) for raltegravir AUC_{0-12 h} [4].
- **UGT1A1 Inducers:** Caution is advised when co-administering raltegravir with strong inducers of UGT1A1 (e.g., rifampicin), which reduces raltegravir plasma levels. In adults, if co-administration is unavoidable, a doubling of the raltegravir dose can be considered [2].
- **Antacids:** Co-administration with aluminium and magnesium antacids is not recommended due to reduced raltegravir plasma levels [2].

Analytical and Quality Control Considerations

Critical Quality Attributes

Researchers should monitor the following critical quality attributes during formulation development and stability studies:

- **Content Uniformity:** Ensuring consistent raltegravir distribution throughout the suspension
- **Particle Size Distribution:** Affecting suspension homogeneity and dosing accuracy
- **Reconstitution Time:** Time required to form uniform suspension upon mixing with water
- **pH Stability:** Monitoring potential hydrolysis or degradation
- **Microbiological Quality:** Considering the absence of preservatives in the formulation

Process Validation Parameters

When scaling up production of **raltegravir potassium** oral suspension formulation, the following parameters should be validated:

- **Blending Uniformity:** Ensuring homogeneous distribution of active and excipients in granular formulation
- **Granule Flow Properties:** Affecting filling consistency and sachet content uniformity
- **Moisture Content:** Critical for product stability and preventing degradation
- **Reconstitution Performance:** Consistent suspension formation across production batches

Regulatory and Special Population Considerations

Special Populations

- **Preterm Neonates:** The safety and efficacy of raltegravir in preterm (<37 weeks of gestation) and low birth weight (<2,000 g) newborns have not been established. No dosing recommendations can be made for this population [2].
- **Renal Impairment:** No dosage adjustment is required for patients with renal impairment [2].
- **Hepatic Impairment:** No dosage adjustment is required for patients with mild to moderate hepatic impairment. The safety and efficacy in severe hepatic impairment have not been established [2].

Safety Monitoring

Patients receiving raltegravir should be monitored for:

- **Depression:** Including suicidal ideation and behaviors, particularly in patients with pre-existing history of depression or psychiatric illness [2]
- **Hepatic Events:** Monitoring liver function abnormalities, especially in patients with pre-existing liver dysfunction or chronic hepatitis [2]
- **Immune Reconstitution Syndrome:** Inflammatory reactions to asymptomatic opportunistic pathogens after initiating therapy [2]
- **Osteonecrosis:** Particularly in patients with advanced HIV disease and/or long-term antiretroviral exposure [2]

Conclusion

The **raltegravir potassium** oral suspension formulation represents a critical therapeutic option for pediatric HIV patients who cannot swallow solid dosage forms. The formulation requires careful attention to reconstitution protocols, weight-based dosing calculations, and administration within strict time constraints to ensure therapeutic efficacy. Clinical data support its safety and efficacy profile in pediatric populations when administered according to the recommended protocols. Researchers should consider the specific physicochemical properties, stability limitations, and clinical monitoring requirements outlined in these application notes during formulation development and clinical studies.

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